molecular formula C8H13ClO B14606350 1-Chloro-2-methylhept-2-en-4-one CAS No. 61170-88-5

1-Chloro-2-methylhept-2-en-4-one

Katalognummer: B14606350
CAS-Nummer: 61170-88-5
Molekulargewicht: 160.64 g/mol
InChI-Schlüssel: YTGNXWVFGYOWEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-2-methylhept-2-en-4-one is an organic compound with the molecular formula C8H13ClO It is a chlorinated derivative of heptene, featuring both a chlorine atom and a ketone functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Chloro-2-methylhept-2-en-4-one can be synthesized through several methods. One common approach involves the chlorination of 2-methylhept-2-en-4-one. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-Chloro-2-methylhept-2-en-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Chloro-2-methylhept-2-en-4-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-chloro-2-methylhept-2-en-4-one involves its interaction with various molecular targets. The chlorine atom and ketone group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can influence biological pathways and enzyme activities, making the compound useful in biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Chloro-2-methylheptane: A similar compound without the double bond and ketone group.

    2-Methylhept-2-en-4-one: Lacks the chlorine atom but has a similar structure.

    1-Chloro-2-methylhept-2-en-4-ol: Contains an alcohol group instead of a ketone.

Eigenschaften

CAS-Nummer

61170-88-5

Molekularformel

C8H13ClO

Molekulargewicht

160.64 g/mol

IUPAC-Name

1-chloro-2-methylhept-2-en-4-one

InChI

InChI=1S/C8H13ClO/c1-3-4-8(10)5-7(2)6-9/h5H,3-4,6H2,1-2H3

InChI-Schlüssel

YTGNXWVFGYOWEO-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=O)C=C(C)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.